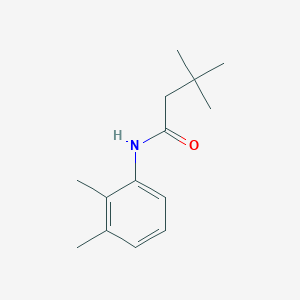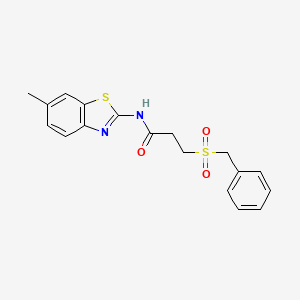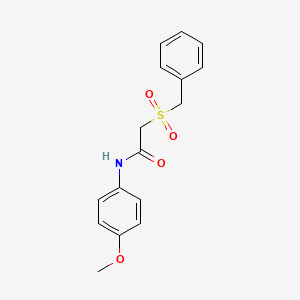
2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound with the following properties:
Chemical Formula: CHClNOS
CAS Number: 199726-87-9
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Thiadiazole Formation: Start with 2,4-dichlorobenzoyl chloride and react it with 5-methyl-1,3,4-thiadiazole-2-amine to form the desired compound.
Amide Formation: The amide linkage is formed by reacting the resulting intermediate with ammonia or an amine.
Industrial Production:: Industrial production methods are not widely documented due to the compound’s specialized nature.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atoms.
Oxidation/Reduction: While not extensively studied, it may participate in redox reactions.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.
- Thionyl Chloride (SOCl2) : Used for the chlorination step.
- Ammonia (NH3) : Reacts with the intermediate to form the amide.
- Acid/Base Catalysts : Facilitate amide hydrolysis.
Major Products:: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for its potential biological activities.
- Medicine : Under study for pharmacological effects.
- Industry : Limited applications due to its specialized nature.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functionalities include:
Properties
Molecular Formula |
C10H7Cl2N3OS |
|---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) |
InChI Key |
KJIODFMXLCGTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11169450.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B11169457.png)



![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11169484.png)
![3-[(2-methylpropanoyl)amino]-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169503.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11169518.png)


![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169528.png)

![1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11169546.png)
